1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene 1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18799005
InChI: InChI=1S/C7H4ClF3O/c8-4-1-7(12-3-9)6(11)2-5(4)10/h1-2H,3H2
SMILES:
Molecular Formula: C7H4ClF3O
Molecular Weight: 196.55 g/mol

1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene

CAS No.:

Cat. No.: VC18799005

Molecular Formula: C7H4ClF3O

Molecular Weight: 196.55 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene -

Specification

Molecular Formula C7H4ClF3O
Molecular Weight 196.55 g/mol
IUPAC Name 1-chloro-2,4-difluoro-5-(fluoromethoxy)benzene
Standard InChI InChI=1S/C7H4ClF3O/c8-4-1-7(12-3-9)6(11)2-5(4)10/h1-2H,3H2
Standard InChI Key QHZFCTKORQQTLF-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1Cl)F)F)OCF

Introduction

Structural Characteristics

Molecular Architecture

The compound features a benzene ring substituted at positions 1, 2, 4, and 5 with chlorine, fluorine, fluorine, and a fluoromethoxy group (-O-CH₂F), respectively. The IUPAC name, 1-chloro-2,4-difluoro-5-(fluoromethoxy)benzene, reflects this substitution pattern. The molecular formula C₇H₄ClF₃O corresponds to a planar aromatic system with bond angles and lengths consistent with halogenated benzenes.

Electronic Effects

The chlorine and fluorine atoms exert strong electron-withdrawing inductive effects (-I), while the fluoromethoxy group introduces a weaker electron-donating resonance effect (+M) via the oxygen atom. This duality creates a polarized electronic environment, enhancing reactivity at specific ring positions. For instance, the meta-directing nature of the fluoromethoxy group influences electrophilic substitution patterns .

Spectroscopic Signatures

  • NMR: The ¹⁹F NMR spectrum would display distinct signals for the three fluorine atoms: two from the ring (δ ≈ -110 to -120 ppm for aromatic F) and one from the fluoromethoxy group (δ ≈ -70 to -80 ppm for -O-CH₂F) .

  • IR: Stretching vibrations for C-F (1100–1000 cm⁻¹), C-Cl (750–550 cm⁻¹), and C-O (1250–1050 cm⁻¹) are observable.

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves sequential halogenation and alkoxylation steps. A plausible route includes:

  • Chlorination: Direct chlorination of 2,4-difluorophenol using Cl₂ in the presence of FeCl₃.

  • Fluoromethoxy Introduction: Nucleophilic aromatic substitution (SNAr) at position 5 using fluoromethoxide (CH₂FO⁻) under basic conditions.

Catalytic Considerations

Modified Raney nickel catalysts (e.g., Ni-Al-Mo-Co systems) have proven effective in hydrogenation steps for analogous compounds, achieving yields >90% under optimized conditions . For example, hydrogenation of nitro precursors at 40°C and 500 psig in methanol solvent minimizes side reactions like dechlorination .

Solvent and Temperature Effects

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance SNAr reactivity by stabilizing transition states.

  • Temperature: Reactions are typically conducted at 60–100°C to balance kinetics and selectivity.

Applications

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. For example:

  • Antimicrobial Agents: Derivatives with triazole or sulfonamide moieties exhibit broad-spectrum activity.

  • Kinase Inhibitors: The fluoromethoxy group improves metabolic stability in tyrosine kinase inhibitors.

Agrochemical Development

In agrochemicals, the compound’s halogenated structure enhances pesticidal efficacy:

  • Herbicides: Modifications at the fluoromethoxy group yield compounds with auxin-like activity.

  • Insect Growth Regulators: Halogenated aromatics disrupt chitin synthesis in insects.

Advanced Materials

  • Liquid Crystals: The compound’s planar structure and polar substituents stabilize nematic phases in display technologies.

  • Polymer Additives: Incorporation into polyesters improves flame retardancy.

Comparative Analysis with Analogues

Property1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene1-Chloro-2,4-difluoro-5-methoxybenzene1-Chloro-2,4-difluoro-5-nitrobenzene
Molecular FormulaC₇H₄ClF₃OC₇H₅ClF₂OC₆H₂ClF₂NO₂
Molecular Weight196.55 g/mol178.56 g/mol193.53 g/mol
Boiling Point~240°C (est.) ~225°C (est.) 239°C
Electron Effects-I (Cl, F), +M (OCH₂F)-I (Cl, F), +M (OCH₃)-I (Cl, F), -M (NO₂)

The fluoromethoxy derivative’s enhanced polarity and stability compared to its methoxy and nitro analogues make it preferable in drug design .

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